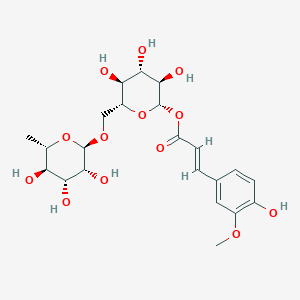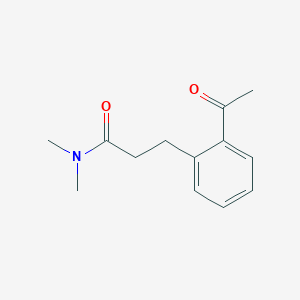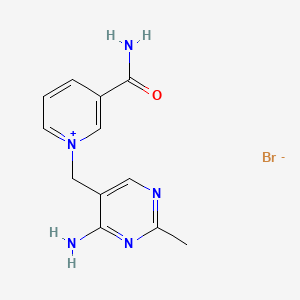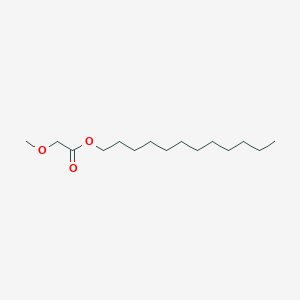
Methoxyacetic acid, dodecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxyacetic Acid Dodecyl Ester is an organic compound belonging to the ester family It is derived from methoxyacetic acid and dodecanol Esters are known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxyacetic Acid Dodecyl Ester can be synthesized through the esterification of methoxyacetic acid with dodecanol. The reaction typically involves heating methoxyacetic acid and dodecanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
Methoxyacetic Acid+Dodecanol→Methoxyacetic Acid Dodecyl Ester+Water
Industrial Production Methods: In an industrial setting, the esterification process can be carried out in a continuous reactor to increase efficiency. The reaction mixture is heated to around 100°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The ester is then purified through distillation.
Types of Reactions:
Hydrolysis: Methoxyacetic Acid Dodecyl Ester can undergo hydrolysis in the presence of an acid or base to yield methoxyacetic acid and dodecanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield alcohols.
Common Reagents and Conditions:
Acidic Hydrolysis: Using hydrochloric acid or sulfuric acid.
Basic Hydrolysis (Saponification): Using sodium hydroxide or potassium hydroxide.
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Methoxyacetic acid and dodecanol.
Oxidation: Methoxyacetic acid and dodecanoic acid.
Reduction: Methoxyethanol and dodecanol.
Scientific Research Applications
Methoxyacetic Acid Dodecyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a model compound in studying ester hydrolysis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
Methoxyacetic Acid Dodecyl Ester can be compared with other esters such as:
Ethyl Acetate: Commonly used as a solvent with a lower boiling point.
Methyl Butyrate: Known for its fruity odor and used in flavorings.
Butyl Propionate: Used in perfumes and has a higher boiling point.
Uniqueness: Methoxyacetic Acid Dodecyl Ester is unique due to its longer alkyl chain, which imparts different physical properties such as higher boiling point and hydrophobicity compared to shorter-chain esters. This makes it suitable for applications requiring more stable and less volatile compounds.
Comparison with Similar Compounds
- Ethyl Acetate
- Methyl Butyrate
- Butyl Propionate
Properties
CAS No. |
959247-28-0 |
|---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
dodecyl 2-methoxyacetate |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(16)14-17-2/h3-14H2,1-2H3 |
InChI Key |
IMMQHUWRFBSNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


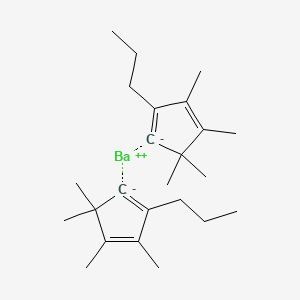
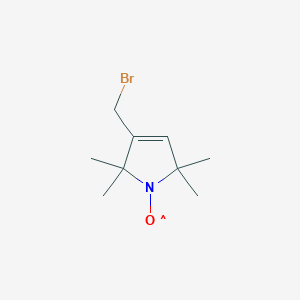
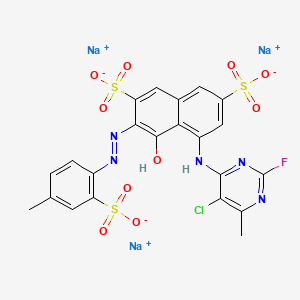
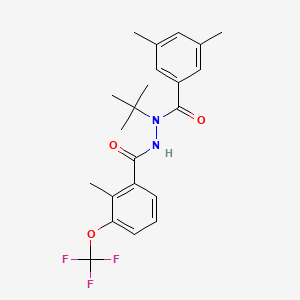
![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13403665.png)
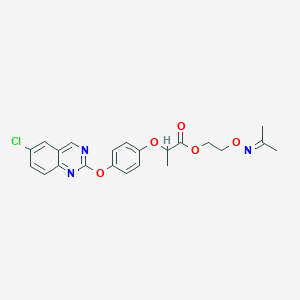
![2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid](/img/structure/B13403681.png)
![2-[[3-[1-[4-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13403687.png)
![2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B13403690.png)
![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)

